molecular formula C18H19NO4 B3757778 Methyl 2-(4-phenoxybutanamido)benzoate

Methyl 2-(4-phenoxybutanamido)benzoate

Cat. No.: B3757778
M. Wt: 313.3 g/mol
InChI Key: HDMDJCZZXNRQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-phenoxybutanamido)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by a benzene ring connected to an ester functional group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-phenoxybutanamido)benzoate typically involves a multi-step process. One common method is the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid The reaction conditions often require controlled temperatures and the use of solvents like ethanol or diethyl ether to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amide formation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-phenoxybutanamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoic acid derivatives, alcohols, amines, and various substituted benzene compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(4-phenoxybutanamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

methyl 2-(4-phenoxybutanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-22-18(21)15-10-5-6-11-16(15)19-17(20)12-7-13-23-14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMDJCZZXNRQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-phenoxybutanamido)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-phenoxybutanamido)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-phenoxybutanamido)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-phenoxybutanamido)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-phenoxybutanamido)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-phenoxybutanamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.